molecular formula C18H21NO5S B13374941 4-{[(3-Tert-butyl-4-methoxyphenyl)sulfonyl]amino}benzoic acid

4-{[(3-Tert-butyl-4-methoxyphenyl)sulfonyl]amino}benzoic acid

Cat. No.: B13374941
M. Wt: 363.4 g/mol
InChI Key: MFQXNLCWGLUVFN-UHFFFAOYSA-N
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Description

4-{[(3-Tert-butyl-4-methoxyphenyl)sulfonyl]amino}benzoic acid is an organic compound that features a benzoic acid core with a sulfonamide linkage to a tert-butyl and methoxy-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(3-Tert-butyl-4-methoxyphenyl)sulfonyl]amino}benzoic acid typically involves multiple steps:

    Formation of the Sulfonamide Linkage: The initial step involves the reaction of 3-tert-butyl-4-methoxyaniline with a sulfonyl chloride derivative to form the sulfonamide intermediate.

    Coupling with Benzoic Acid: The sulfonamide intermediate is then coupled with a benzoic acid derivative under suitable conditions, often involving a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

4-{[(3-Tert-butyl-4-methoxyphenyl)sulfonyl]amino}benzoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.

    Reduction: The sulfonyl group can be reduced to a sulfide under reducing conditions.

    Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of 4-{[(3-Hydroxy-4-methoxyphenyl)sulfonyl]amino}benzoic acid.

    Reduction: Formation of 4-{[(3-Tert-butyl-4-methoxyphenyl)sulfanyl]amino}benzoic acid.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

4-{[(3-Tert-butyl-4-methoxyphenyl)sulfonyl]amino}benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 4-{[(3-Tert-butyl-4-methoxyphenyl)sulfonyl]amino}benzoic acid involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The tert-butyl and methoxy groups can enhance the compound’s binding affinity and selectivity towards its targets.

Comparison with Similar Compounds

Similar Compounds

    3-tert-Butyl-4-methoxyphenol: Shares the tert-butyl and methoxy substitution pattern but lacks the sulfonamide and benzoic acid moieties.

    4-tert-Butylbenzoic acid: Contains the benzoic acid core with a tert-butyl group but lacks the sulfonamide and methoxy groups.

    4-tert-Butylphenylboronic acid: Similar in having a tert-butyl group but differs in having a boronic acid group instead of the sulfonamide and methoxy groups.

Uniqueness

4-{[(3-Tert-butyl-4-methoxyphenyl)sulfonyl]amino}benzoic acid is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both the sulfonamide and benzoic acid moieties allows for diverse applications in various fields, distinguishing it from other similar compounds.

Properties

Molecular Formula

C18H21NO5S

Molecular Weight

363.4 g/mol

IUPAC Name

4-[(3-tert-butyl-4-methoxyphenyl)sulfonylamino]benzoic acid

InChI

InChI=1S/C18H21NO5S/c1-18(2,3)15-11-14(9-10-16(15)24-4)25(22,23)19-13-7-5-12(6-8-13)17(20)21/h5-11,19H,1-4H3,(H,20,21)

InChI Key

MFQXNLCWGLUVFN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)O)OC

Origin of Product

United States

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